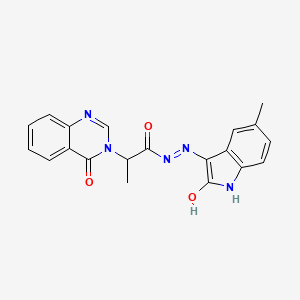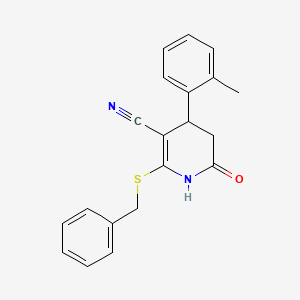
(Z)-N'-(5-methyl-2-oxoindolin-3-ylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an indole and quinazoline moiety, which are linked through a hydrazide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE typically involves the condensation of an indole derivative with a quinazoline derivative in the presence of a hydrazide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and quinazoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydrazine derivatives .
科学的研究の応用
N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
作用機序
The mechanism of action of N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]PROPANOHYDRAZIDE: This compound shares a similar hydrazide linkage and indole moiety but differs in the presence of a pyrazole ring instead of a quinazoline ring.
N’-[(3Z)-1-(3-FLUOROBENZYL)-5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE: This compound also contains an indole moiety but is linked to a chromen ring instead of a quinazoline ring.
Uniqueness
The uniqueness of N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE lies in its specific combination of indole and quinazoline moieties, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications .
特性
分子式 |
C20H17N5O3 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H17N5O3/c1-11-7-8-16-14(9-11)17(19(27)22-16)23-24-18(26)12(2)25-10-21-15-6-4-3-5-13(15)20(25)28/h3-10,12,22,27H,1-2H3 |
InChIキー |
IGHATCZBUMGPDE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C(C)N3C=NC4=CC=CC=C4C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(Benzylsulfonyl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11627035.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11627046.png)
![2-(4-chlorophenyl)-3-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11627047.png)
![Ethyl 2-methyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-6-carboxylate](/img/structure/B11627055.png)
![1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11627059.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11627068.png)
![ethyl 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B11627072.png)
![3-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11627079.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627081.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627084.png)
![4-(3-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile](/img/structure/B11627100.png)
![Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11627107.png)


